molecular formula C19H16N4O B15211585 Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl- CAS No. 787590-52-7

Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-

Cat. No.: B15211585
CAS No.: 787590-52-7
M. Wt: 316.4 g/mol
InChI Key: GUYKQROZHKFJHU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with tert-butyl isocyanide under iodine-catalyzed conditions . This method offers good yields and is efficient at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug screening .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, making it a candidate for Alzheimer’s disease research .

Medicine: The compound’s pharmacological properties, including anti-inflammatory and anticancer activities, make it a valuable candidate for drug development. It is being explored for its potential to treat various diseases, including cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and fluorescent dyes .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups

Properties

CAS No.

787590-52-7

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4O/c1-24-16-9-7-15(8-10-16)22-18-19-21-13-17(23(19)12-11-20-18)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,22)

InChI Key

GUYKQROZHKFJHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CN3C2=NC=C3C4=CC=CC=C4

Origin of Product

United States

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